molecular formula C15H15N3O B12211190 Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- CAS No. 725253-24-7

Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)-

Cat. No.: B12211190
CAS No.: 725253-24-7
M. Wt: 253.30 g/mol
InChI Key: ZPLHTBMVWGCOIK-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine core in the structure imparts significant pharmacological properties, making it a valuable scaffold in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and functionalization. The reaction typically requires a catalyst, such as iodine, and can be carried out under mild conditions . Another approach involves the use of multicomponent reactions, where the imidazo[1,2-a]pyridine core is constructed in a one-pot synthesis .

Industrial Production Methods

Industrial production of imidazo[1,2-a]pyridine derivatives often involves scalable and cost-effective methods. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are preferred to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine-3-carboxylic acid derivatives, while reduction can produce imidazo[1,2-a]pyridine-3-methanol derivatives .

Mechanism of Action

The mechanism of action of imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. For example, it has been shown to inhibit the growth of Mycobacterium tuberculosis by targeting specific bacterial enzymes . The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- can be compared with other similar compounds, such as:

The uniqueness of imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)- lies in its specific substitution pattern, which imparts distinct pharmacological properties and makes it a valuable compound in scientific research and drug development.

Properties

CAS No.

725253-24-7

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]methanamine

InChI

InChI=1S/C15H15N3O/c1-19-12-7-5-11(6-8-12)15-13(10-16)18-9-3-2-4-14(18)17-15/h2-9H,10,16H2,1H3

InChI Key

ZPLHTBMVWGCOIK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CN

Origin of Product

United States

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